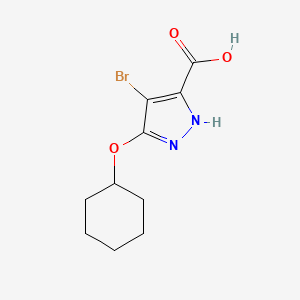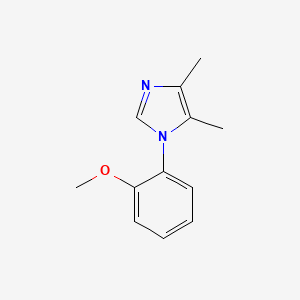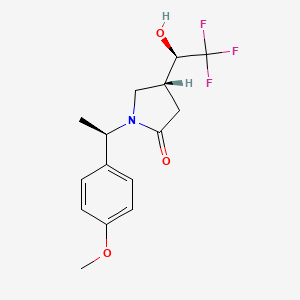
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a carboxylic acid functional group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclohexyloxy Group Addition: The cyclohexyloxy group is introduced via nucleophilic substitution reactions, where a cyclohexanol derivative reacts with the pyrazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, resulting in debromination or the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.
Reduction: Products may include debrominated pyrazole derivatives or alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.
科学研究应用
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
4-Bromo-1H-pyrazole: Lacks the cyclohexyloxy and carboxylic acid groups, making it less versatile in certain reactions.
5-(Cyclohexyloxy)-1H-pyrazole-3-carboxylic acid:
4-Bromo-5-nitrophthalonitrile: Contains a nitro group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness: 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
CAS 编号 |
1706541-21-0 |
|---|---|
分子式 |
C10H13BrN2O3 |
分子量 |
289.13 g/mol |
IUPAC 名称 |
4-bromo-3-cyclohexyloxy-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O3/c11-7-8(10(14)15)12-13-9(7)16-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |
InChI 键 |
NKKVFIHPZMMHQY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC2=NNC(=C2Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)


![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)








